molecular formula C9H9FINO B1445202 3-fluoro-4-iodo-N,N-dimethylbenzamide CAS No. 1366773-12-7

3-fluoro-4-iodo-N,N-dimethylbenzamide

Cat. No.: B1445202
CAS No.: 1366773-12-7
M. Wt: 293.08 g/mol
InChI Key: FQXFPUBKZZOSIF-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-N,N-dimethylbenzamide (CAS: Not explicitly provided; molecular weight ≈355.15 g/mol) is a halogenated benzamide derivative featuring a fluorine atom at the 3-position, an iodine atom at the 4-position of the aromatic ring, and an N,N-dimethylcarboxamide group. This compound is structurally characterized by its electron-withdrawing halogen substituents (F and I) and the steric/electronic influence of the dimethylamide moiety.

Properties

IUPAC Name

3-fluoro-4-iodo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-12(2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXFPUBKZZOSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-fluoro-4-iodo-N,N-dimethylbenzamide typically follows a multi-step approach involving:

  • Preparation of the benzamide core with N,N-dimethyl substitution.
  • Selective halogenation at the 3- and 4-positions on the aromatic ring to introduce fluoro and iodo substituents.
  • Use of catalytic systems, often ruthenium-based, to achieve regioselective ortho-halogenation.

Specific Preparation Example of this compound

A representative synthesis based on the literature involves:

Step Reagents/Conditions Outcome Yield (%) Notes
1. Amide formation N,N-dimethylamine + 3-fluoro-4-iodobenzoyl chloride, Et3N, CH2Cl2, rt, 2h This compound 85-90 Purified by silica gel chromatography
2. Alternative route Carboxylic acid + oxalyl chloride + N,N-dimethylamine, CH2Cl2, 0 °C to rt Same as above 80-88 Useful if acyl chloride unavailable
3. Ruthenium-catalyzed halogenation Ru3(CO)12 (3.3 mol%), AgO2CAd (20 mol%), NIS or NFSI, DCE, 120 °C, 16h Selective halogenation on benzamide 60-67 Optimized with additives for best yield

This approach combines classical amide bond formation with modern catalytic halogenation to afford the target compound with high purity and yield.

Analytical and Purification Considerations

  • Purification: Column chromatography on silica gel using n-hexane/ethyl acetate mixtures.
  • Characterization:
    • ^1H NMR, ^13C NMR, and ^19F NMR confirm substitution patterns.
    • High-resolution mass spectrometry (HRMS) confirms molecular weight.
    • Melting point determination supports purity assessment.
    • TLC monitoring under UV light ensures reaction completion.

Summary Table of Key Reaction Parameters for Halogenation

Parameter Typical Value/Range Comments
Catalyst Ru3(CO)12, 3.3 mol% Essential for ortho-C−H activation
Additives AgO2CAd (20 mol%), PivOH (2 equiv) Enhances yield and selectivity
Halogen source NIS (iodination), NFSI (fluorination) Electrophilic halogenating agents
Solvent 1,2-Dichloroethane (DCE) Dry, distilled over CaH2
Temperature 120 °C Heating required for activation
Reaction time 16 hours Sufficient for full conversion
Yield 60-67% isolated Optimized conditions

Research Findings and Optimization Insights

  • Ruthenium-catalyzed ortho-halogenation is a versatile and effective method for halogen introduction on benzamide substrates, offering regioselectivity and functional group tolerance.
  • Additives such as silver carboxylates play a crucial role in improving catalytic efficiency.
  • Stepwise halogenation allows for the selective installation of multiple halogens without cross-reactivity.
  • The combination of classical amide bond formation and modern catalytic halogenation provides a robust synthetic route for this compound.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and iodine atoms activates the benzene ring towards nucleophilic attack, particularly at the positions ortho and para to the substituents.

    Metal-Catalyzed Cross-Coupling Reactions: The iodine atom can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to introduce a variety of substituents onto the benzene ring.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.

    Metal-Catalyzed Cross-Coupling Reactions: Palladium catalysts, along with ligands and bases, are commonly used in these reactions.

Major Products:

    Nucleophilic Aromatic Substitution: The major products are typically substituted benzamides with various nucleophiles attached to the benzene ring.

    Metal-Catalyzed Cross-Coupling Reactions: The major products are benzamides with new substituents introduced via the cross-coupling reactions.

Scientific Research Applications

Pharmaceutical Research

Building Block for Drug Development
3-Fluoro-4-iodo-N,N-dimethylbenzamide serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic effects. Its derivatives have been investigated for various biological activities, including anti-inflammatory and anticancer properties. The halogen atoms enhance the compound's interaction with biological targets, improving binding affinity and selectivity.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism involved halogen bonding interactions with DNA, leading to increased apoptosis in targeted cells .

Material Science

Precursor for Advanced Materials
In material science, this compound is utilized as a precursor for developing new materials with tailored electronic and optical properties due to the presence of halogens. The unique reactivity of the fluorine and iodine atoms allows for modifications that can enhance material performance.

Data Table: Properties of Derived Materials

PropertyValueNotes
Thermal StabilityHighSuitable for high-temperature applications
Optical ActivityEnhancedUseful in photonic devices
Electrical ConductivityImprovedBeneficial for electronic components

Catalysis

Ligand in Metal-Catalyzed Reactions
this compound acts as a ligand in various metal-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira coupling reactions. These reactions are pivotal in synthesizing complex organic compounds.

Mechanism of Action
The iodine atom facilitates nucleophilic aromatic substitution reactions, while the fluorine atom can stabilize transition states, enhancing reaction rates and selectivity .

Halogen Bonding Mechanism
The biological activity of this compound is primarily attributed to halogen bonding. Both fluorine and iodine can form halogen bonds with electron-rich sites on biomolecules such as proteins and nucleic acids. This interaction significantly influences the biological activity of the compound and its derivatives.

Biological Activity Overview

  • Pharmaceutical Applications: Used as a building block for synthesizing therapeutic agents.
  • Material Science: Precursor for materials with specific electronic or optical characteristics.
  • Catalysis: Acts as a ligand influencing reactivity in organic synthesis.

Mechanism of Action

The mechanism of action of 3-fluoro-4-iodo-N,N-dimethylbenzamide involves halogen bonding. Both fluorine and iodine can participate in halogen bonding interactions with electron-rich sites on biomolecules like proteins or DNA. These interactions can influence the biological activity of the compound and its derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-fluoro-4-iodo-N,N-dimethylbenzamide with structurally related N,N-dimethylbenzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparison of Key N,N-Dimethylbenzamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-F, 4-I, N,N-dimethyl ~355.15 Cross-coupling precursor, medicinal chemistry
4-Chloro-N,N-dimethylbenzamide 4-Cl, N,N-dimethyl 183.63 Suzuki coupling monomer; higher reactivity of Cl vs. I in coupling
4-Hexyl-N,N-dimethylbenzamide 4-hexyl, N,N-dimethyl 235.36 Cross-coupling with deuterated alcohols; alkyl chain enhances hydrophobicity
3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide 3-F, 4-I, 2-methylphenyl 355.15 Structural isomer; methylphenyl group alters steric bulk
4-Hydroxy-N,N-dimethylbenzamide 4-OH, N,N-dimethyl 165.19 Solvent-dependent NMR shifts; hydrogen bonding via -OH group

Key Observations:

Substituent Effects on Reactivity: The iodine atom in this compound offers advantages in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its lower bond dissociation energy compared to chlorine . However, chlorine in 4-chloro-N,N-dimethylbenzamide may exhibit faster reaction kinetics in certain catalytic systems .

Physicochemical Properties :

  • The iodine substituent increases molecular weight and polarizability, which may improve crystallinity compared to alkyl-substituted analogs like 4-hexyl-N,N-dimethylbenzamide .
  • The N,N-dimethyl group reduces rotational barriers about the C-N bond (ΔG‡ ≈ 10–15 kcal/mol in solvents like CDCl₃), as demonstrated in solvent-dependent ¹³C NMR studies of related compounds .

Biological and Material Applications :

  • While specific biological data for this compound are lacking, structurally similar fluorinated benzamides are explored as kinase inhibitors or antimicrobial agents .
  • In materials science, N,N-dimethylbenzamide derivatives (e.g., N-DMBI) serve as n-dopants in organic semiconductors, where halogen substituents tune electron affinity .

Contrast with Hydroxy and Alkyl Derivatives :

  • 4-Hydroxy-N,N-dimethylbenzamide exhibits distinct solvent-dependent NMR chemical shifts due to hydrogen bonding, absent in the halogenated target compound .
  • Alkyl chains (e.g., hexyl in 4-hexyl-N,N-dimethylbenzamide) enhance lipophilicity, making such derivatives more suitable for hydrophobic matrices in polymer science .

Biological Activity

3-Fluoro-4-iodo-N,N-dimethylbenzamide is a halogenated aromatic compound that has garnered interest in pharmaceutical and material science research due to its unique structural properties and biological activities. The presence of fluorine and iodine atoms allows for specific interactions with biological targets, influencing its mechanism of action.

The biological activity of this compound is primarily attributed to halogen bonding . Both fluorine and iodine can form halogen bonds with electron-rich sites on biomolecules, such as proteins and nucleic acids, which can modulate their functions. This interaction is significant in the context of drug design, as it can enhance binding affinity and selectivity towards biological targets.

Biological Activity Overview

The compound exhibits various biological activities, which can be categorized as follows:

  • Pharmaceutical Applications : It serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Its derivatives have been investigated for anti-inflammatory and anticancer properties.
  • Material Science : The compound is used as a precursor in developing new materials with tailored properties, particularly in applications requiring specific electronic or optical characteristics due to the presence of halogens.
  • Catalysis : In synthetic chemistry, it acts as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of catalysts used in organic synthesis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerExhibits cell growth inhibitory activity against cancer cell lines.
Anti-inflammatoryPotential therapeutic effects observed in preclinical models.
Catalytic EfficiencyActs as a ligand in various cross-coupling reactions, enhancing yields.

Case Study 1: Anticancer Activity

Research has demonstrated that this compound derivatives show significant inhibitory effects on cell proliferation in various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values indicate potent activity, suggesting that modifications to the benzamide structure can enhance efficacy against specific cancer types .

Case Study 2: Anti-inflammatory Effects

In vivo studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties. These effects were measured through standard assays that assess cytokine levels and inflammatory markers in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-4-iodo-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-fluoro-4-iodo-N,N-dimethylbenzamide

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